molecular formula C15H25N2O4Si+ B14558289 4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium CAS No. 61726-50-9

4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium

Cat. No.: B14558289
CAS No.: 61726-50-9
M. Wt: 325.45 g/mol
InChI Key: KWULFPZAKRCORA-UHFFFAOYSA-N
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Description

4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium is a diazonium salt that features a benzene ring substituted with a diazonium group and a triethoxysilylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium typically involves the diazotization of an aromatic amine precursor. The process begins with the preparation of 4-[3-(Triethoxysilyl)propoxy]aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as substitution and coupling, by forming a cationic intermediate that facilitates the replacement or addition of functional groups . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Trimethoxysilyl)propoxy]benzene-1-diazonium
  • 4-[3-(Triethoxysilyl)propoxy]aniline
  • 4-[3-(Triethoxysilyl)propoxy]benzene

Uniqueness

4-[3-(Triethoxysilyl)propoxy]benzene-1-diazonium is unique due to the presence of both a diazonium group and a triethoxysilylpropoxy group. This combination allows for versatile reactivity and the ability to form stable bonds with both organic and inorganic substrates, making it valuable in the synthesis of hybrid materials and functionalized surfaces .

Properties

CAS No.

61726-50-9

Molecular Formula

C15H25N2O4Si+

Molecular Weight

325.45 g/mol

IUPAC Name

4-(3-triethoxysilylpropoxy)benzenediazonium

InChI

InChI=1S/C15H25N2O4Si/c1-4-19-22(20-5-2,21-6-3)13-7-12-18-15-10-8-14(17-16)9-11-15/h8-11H,4-7,12-13H2,1-3H3/q+1

InChI Key

KWULFPZAKRCORA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC1=CC=C(C=C1)[N+]#N)(OCC)OCC

Origin of Product

United States

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